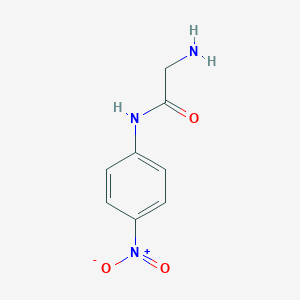

Glycine p-nitroanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZMNSJSZXVCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152884 | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-88-5 | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Glycine p-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (G-pNA), a synthetic chromogenic substrate, is a pivotal tool in the fields of biochemistry and drug discovery. Its primary application lies in the sensitive and continuous colorimetric assay of proteolytic enzymes. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its use, and insights into its synthesis and purification. The cleavage of the amide bond in this compound by specific proteases releases the yellow-colored p-nitroaniline (pNA), which can be readily quantified spectrophotometrically, providing a direct measure of enzymatic activity.

Core Chemical and Physical Properties

This compound is a yellow crystalline to light yellow powder. Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and use in experimental settings.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Gly-pNA, N'-(p-Nitrophenyl)glycinamide | [1] |

| CAS Number | 1205-88-5 | [2] |

| Molecular Formula | C₈H₉N₃O₃ | [2] |

| Molecular Weight | 195.18 g/mol | [2] |

| Appearance | Yellow crystalline to light yellow powder | [1] |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 167 - 172 °C | [1] |

| Boiling Point | 451.7 °C at 760 mmHg | [3] |

| Density | 1.413 g/cm³ | [3] |

| Flash Point | 227 °C | [3] |

| Vapor Pressure | 2.37E-08 mmHg at 25°C | [3] |

| Refractive Index | 1.654 | [3] |

Solubility

Stability and Storage

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are typically between 0 - 8 °C or at -20°C for long-term stability.[1][3] Studies on the dimerization rate of glycine, a component of the molecule, show increased rates at alkaline pH (~9.8) and higher temperatures (~150°C), though this may not directly translate to the stability of the entire this compound molecule under typical assay conditions.[1]

Spectral Properties

The utility of this compound as a chromogenic substrate is entirely dependent on the spectral properties of its cleavage product, p-nitroaniline.

UV-Vis Absorbance

Glycine itself shows minimal absorbance in the UV-Vis spectrum, with absorption starting high at 200 nm and decreasing significantly around 240 nm.[4] The intact this compound substrate also has a different absorption spectrum from the released p-nitroaniline. The key spectral characteristic for its use in enzyme assays is the strong absorbance of the liberated p-nitroaniline at approximately 405 nm.[5]

Molar Absorptivity (Extinction Coefficient)

The molar absorptivity of p-nitroaniline is crucial for calculating the rate of enzyme activity. The value can be influenced by the solution's composition, including ionic strength.[3]

| Wavelength | Molar Absorptivity (ε) | Reference |

| 405 nm | ~9,500 M⁻¹cm⁻¹ | |

| 410 nm | ~8,800 M⁻¹cm⁻¹ |

Enzymatic Hydrolysis

The fundamental principle behind the use of this compound is its enzymatic cleavage by proteases.

Reaction Mechanism

Proteases catalyze the hydrolysis of the amide bond between the glycine residue and the p-nitroaniline moiety. This reaction releases free glycine and the chromogenic p-nitroaniline.

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Protocols

Synthesis of this compound

While the synthesis of peptide p-nitroanilides can be challenging due to the low nucleophilicity of the p-nitroaniline amino group, several methods have been developed. A general approach involves the coupling of a protected glycine amino acid with p-nitroaniline.

General Solid-Phase Peptide Synthesis (SPPS) Approach (Adapted for this compound):

-

Resin Preparation: Start with a suitable resin, for example, a p-methylbenzhydrylamine (MBHA) resin.

-

Coupling of Protected Glycine: Couple an N-terminally protected glycine (e.g., Fmoc-Gly-OH or Boc-Gly-OH) to the resin using a standard coupling agent such as HBTU/DIEA in DMF.

-

Deprotection: Remove the N-terminal protecting group (e.g., with piperidine for Fmoc or TFA for Boc).

-

Coupling with p-Nitroaniline: Activate the C-terminal carboxyl group of the resin-bound glycine and react it with an excess of p-nitroaniline. This step may require specialized coupling reagents or longer reaction times due to the low reactivity of p-nitroaniline.

-

Cleavage from Resin: Cleave the synthesized this compound from the resin using a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA) with scavengers.[6]

-

Precipitation and Washing: Precipitate the crude product in cold diethyl ether, followed by washing and drying.[6]

Note: This is a generalized protocol, and optimization of coupling agents, reaction times, and temperatures is crucial for achieving a good yield.

Purification of this compound

The primary method for purifying crude this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

General RP-HPLC Protocol:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA, and filter it to remove any particulate matter.[6]

-

Chromatography:

-

Fraction Collection and Analysis: Collect the fractions corresponding to the main peak and verify the purity using analytical HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Recrystallization:

Recrystallization can also be employed for purification. A common method for p-nitroaniline involves using an ethanol/water mixture.[7] For this compound, a similar solvent system or other polar solvent mixtures could be explored. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.[8]

Enzyme Assay Using this compound (Example: Trypsin Activity Assay)

This protocol provides a general framework for measuring the activity of trypsin using this compound as a substrate.

Materials:

-

Trypsin (from a suitable source)

-

This compound (substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0, containing 10 mM CaCl₂)[9]

-

p-Nitroaniline (for standard curve)

-

DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in DMSO.

-

Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer just before use. Keep the enzyme solution on ice.

-

p-Nitroaniline Standard Curve: Prepare a series of dilutions of a p-nitroaniline stock solution in the assay buffer to generate a standard curve (e.g., 0, 4, 8, 12, 16, 20 nmol/well).[10]

-

-

Assay Protocol:

-

Add a defined volume of assay buffer to each well of a 96-well plate.

-

Add the sample containing trypsin or the diluted trypsin standard to the appropriate wells.

-

To initiate the reaction, add the this compound substrate solution to all wells. The final volume in each well should be the same.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and protect it from light.[9][10]

-

Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed time period (endpoint assay).[5]

-

-

Data Analysis:

-

Subtract the absorbance of a blank control (containing no enzyme) from all readings.

-

For a kinetic assay, determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Use the p-nitroaniline standard curve to convert the absorbance values (or the rate of change in absorbance) to the concentration of p-nitroaniline produced (or the rate of its formation).

-

Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Caption: General experimental workflow for a p-nitroanilide-based enzyme assay.

Conclusion

This compound remains a valuable and widely used tool for researchers in various life science disciplines. Its well-defined chemical and physical properties, coupled with the straightforward and sensitive nature of the colorimetric assay based on its enzymatic hydrolysis, ensure its continued relevance in enzyme kinetics, inhibitor screening, and the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. UV-Vis Spectrum of Glycine | SIELC Technologies [sielc.com]

- 5. coachrom.com [coachrom.com]

- 6. benchchem.com [benchchem.com]

- 7. magritek.com [magritek.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low-temperature reactions of trypsin with p-nitroanilide substrates: tetrahedral intermediate formation or enzyme isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Glycine p-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (GPN) is a chromogenic substrate extensively utilized in biochemical assays to measure the activity of various proteases. Its molecular structure is specifically designed to yield a colored product upon enzymatic cleavage, providing a straightforward and quantifiable method for studying enzyme kinetics and inhibition. This technical guide offers a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and use in enzyme assays, and a visualization of its enzymatic cleavage.

Molecular Structure and Properties

This compound, with the IUPAC name 2-amino-N-(4-nitrophenyl)acetamide, is composed of a glycine residue linked via an amide bond to a p-nitroaniline moiety. The presence of the nitro group (-NO2) on the phenyl ring is critical to its function as a chromogenic substrate.

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O₃ | [1][2] |

| Molecular Weight | 195.18 g/mol | [1] |

| CAS Number | 1205-88-5 | [1][2] |

| Appearance | Yellow crystalline to light yellow powder | |

| Melting Point | 167 - 172 °C | |

| Boiling Point | 451.7 °C at 760 mmHg | |

| Density | 1.413 g/cm³ | |

| Solubility | Soluble in water (50 mg/mL), clear, faintly yellow to yellow. | [3] |

| Storage Temperature | -20°C | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the glycine moiety, the amide proton, and the aromatic protons of the p-nitroaniline ring. The aromatic protons would likely appear as two doublets due to the para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the alpha-carbon of the glycine residue, and the carbons of the aromatic ring.

-

FTIR: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and N-O stretching of the nitro group. The aromatic C-H and C=C stretching vibrations would also be present.

Experimental Protocols

Synthesis of this compound

A plausible two-step synthesis for this compound is outlined below. This protocol is based on the synthesis of the intermediate 2-chloro-N-(4-nitrophenyl)-acetamide, followed by amination.[4]

Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of p-nitroaniline and 15 ml of chloroacetyl chloride.[4]

-

Reflux: Heat the mixture to reflux and maintain for 1 hour.[4]

-

Work-up: After cooling, dissolve the reaction mixture in ethyl acetate.

-

Extraction: Wash the organic layer three times with water.

-

Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-N-(4-nitrophenyl)-acetamide. The reported melting point for this intermediate is 183-185°C.[4]

Step 2: Synthesis of this compound (Amination)

-

Reaction Setup: Dissolve the 2-chloro-N-(4-nitrophenyl)-acetamide intermediate in a suitable solvent such as ethanol in a sealed reaction vessel.

-

Amination: Add a concentrated aqueous solution of ammonia (ammonium hydroxide).

-

Reaction: Heat the mixture gently and stir for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Enzymatic Assay Protocol: Trypsin Activity

This protocol describes a general method for determining trypsin activity using a p-nitroanilide-based substrate, which can be adapted for this compound.

Materials:

-

Trypsin enzyme solution of unknown concentration

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

p-Nitroaniline (pNA) standard for calibration curve

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the p-nitroaniline standard in the Trypsin Assay Buffer in a 96-well plate. A typical concentration range is 0 to 200 µM.

-

Include a blank well containing only the assay buffer.

-

-

Sample Preparation:

-

Add 50 µL of the sample containing trypsin to individual wells of the 96-well plate.

-

For a positive control, use a known concentration of trypsin.

-

For a negative control, use a sample known to not contain trypsin.

-

-

Reaction Initiation:

-

Prepare a reaction mix containing the Trypsin Assay Buffer and the this compound substrate. For each well, a typical mix would be 48 µL of Assay Buffer and 2 µL of a 10 mM substrate stock solution.

-

Add 50 µL of the reaction mix to each well containing the samples and controls to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light.

-

Measure the absorbance at 405 nm at regular time intervals (e.g., every 5 minutes) for a total of 30-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance values against time for each sample. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of p-nitroaniline production (nmol/min) using the standard curve.

-

Calculate the trypsin activity in the sample, typically expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

-

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its application as a tool to study enzymatic reactions. The workflow for a typical enzyme inhibition assay using this substrate is depicted below.

Caption: Workflow for an enzyme inhibition assay using this compound.

Conclusion

This compound remains a valuable tool for researchers in the life sciences. Its well-defined molecular structure and reliable chromogenic properties facilitate the sensitive and continuous monitoring of protease activity. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important biochemical reagent. Further characterization of its spectroscopic properties would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to the Synthesis of Glycine p-nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Glycine p-nitroanilide (H-Gly-pNA) is a crucial chromogenic substrate extensively utilized in biochemical assays, particularly for the determination of protease activity. Its synthesis, however, presents challenges due to the low nucleophilicity of the aromatic amine in p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. This guide provides a detailed overview of a modern, high-yield synthesis pathway, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Overview of the Synthesis Challenge

Direct acylation of p-nitroaniline with glycine or its derivatives using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or activated esters often results in low yields.[1] To overcome this, alternative strategies have been developed. One of the most effective modern methods involves the use of a selenocarboxylate/azide amidation reaction.[1][2] This approach avoids the direct use of the poorly nucleophilic p-nitroaniline and instead utilizes the more reactive p-nitrophenyl azide.[1]

High-Yield Synthesis Pathway: Selenocarboxylate/Azide Amidation

A novel and efficient method for the synthesis of Nα-protected aminoacyl-p-nitroanilides, including the glycine derivative, has been developed, demonstrating excellent yields.[1][2] This pathway involves the in situ formation of a selenocarboxylate intermediate from an N-protected glycine derivative, which then reacts with p-nitrophenyl azide to form the desired amide bond.[1]

Two primary procedures are outlined for this pathway:

-

Procedure A: Starts from a commercially available N-hydroxysuccinimide (OSu) ester of the N-protected amino acid.

-

Procedure B: Starts directly from the N-protected amino acid, which is activated in situ before the addition of the selenium reagent.

This guide will focus on a variation of these procedures for the synthesis of a protected form of this compound, specifically Carbobenzoxy-Glycine p-nitroanilide (Cbz-Gly-pNA), from which the unprotected this compound can be obtained via deprotection. The synthesis of Cbz-Gly-pNA from Cbz-Gly-OSu has been reported with a high yield of 95%.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Cbz-Gly-pNA via the selenocarboxylate/azide amidation pathway (Procedure A).

| Parameter | Value | Reference |

| Starting Material | Cbz-Gly-OSu | [1] |

| Reagents | Sodium Hydrogen Selenide (NaHSe), p-nitrophenyl azide | [1] |

| Solvent System | 50% aqueous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C | [1] |

| Molar Equivalents (NaHSe) | 1.2 | [1] |

| Molar Equivalents (Azide) | 1.0 | [1] |

| Product Yield (Cbz-Gly-pNA) | 95% | [1] |

Experimental Protocol

This section details the experimental procedure for the synthesis of Nα-protected this compound (Cbz-Gly-pNA) starting from the N-hydroxysuccinimide ester of Cbz-Glycine.

Materials:

-

Nα-Carbobenzoxy-glycine-N-hydroxysuccinimide ester (Cbz-Gly-OSu)

-

Sodium Hydrogen Selenide (NaHSe)

-

p-Nitrophenyl azide

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh solution of Sodium Hydrogen Selenide (NaHSe) as required for the reaction.

-

Prepare a solution of Cbz-Gly-OSu (1.2 equivalents) in 50% aqueous THF.

-

p-Nitrophenyl azide (1.0 equivalent) is used as the amine source.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the solution of Cbz-Gly-OSu in 50% aqueous THF to 0 °C using an ice bath.

-

-

Formation of the Selenocarboxylate Intermediate:

-

To the cooled solution of Cbz-Gly-OSu, add NaHSe (1.2 equivalents).

-

Stir the mixture at 0 °C to allow for the in situ formation of the Cbz-Gly-SeNa intermediate.

-

-

Amidation Reaction:

-

To the reaction mixture containing the selenocarboxylate intermediate, add p-nitrophenyl azide (1.0 equivalent).

-

Continue stirring the reaction at 0 °C and monitor the progress of the reaction by a suitable method (e.g., Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is typically quenched and extracted with an appropriate organic solvent.

-

The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield the pure Cbz-Gly-pNA.

-

-

Deprotection (Optional):

-

The Cbz protecting group can be removed by standard procedures, such as catalytic hydrogenation, to yield the final product, this compound.

-

Visualizations

Synthesis Pathway of Cbz-Glycine p-nitroanilide

Caption: Synthesis of Cbz-Gly-pNA via a selenocarboxylate intermediate.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Glycine p-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of glycine p-nitroanilide, a widely utilized chromogenic substrate in biochemical assays. The document details the enzymatic hydrolysis, kinetic parameters, and experimental protocols for its application in research and drug development.

Core Mechanism of Action

This compound is a synthetic substrate used to measure the activity of various proteases and peptidases, particularly aminopeptidases. The fundamental principle behind its use lies in the enzymatic cleavage of the amide bond linking the glycine residue to a p-nitroaniline moiety. This hydrolysis reaction releases p-nitroaniline (pNA), a chromophore that exhibits a distinct yellow color in solution.

The enzymatic reaction can be summarized as follows:

Glycine-p-nitroanilide + H₂O ---(Enzyme)---> Glycine + p-Nitroaniline

The liberated p-nitroaniline has a maximum absorbance at approximately 405-410 nm.[1] The rate of p-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions. This linear relationship allows for the quantitative determination of enzyme kinetics.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of an enzyme for a specific substrate provide valuable insights into its catalytic efficiency. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

The following table summarizes the kinetic constants for the hydrolysis of this compound by an aminopeptidase from Pseudomonas aeruginosa.

| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Pseudomonas aeruginosa Aminopeptidase | This compound | 1.0 | 1.8 | 1800 |

Data sourced from a study on the kinetic constants for the hydrolysis of several amino acid p-nitroanilide derivatives.

Experimental Protocols

This section provides a detailed methodology for a continuous spectrophotometric assay to determine the activity of an aminopeptidase using this compound as the substrate.

Materials and Reagents

-

Enzyme: Purified aminopeptidase of interest

-

Substrate: this compound

-

Buffer: 50 mM Tris-HCl, pH 8.0

-

Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Consumables: 96-well microplates or cuvettes, pipette tips

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM. Store this stock solution at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentrations (e.g., for determining Kₘ, a range of concentrations from 0.1 to 10 times the expected Kₘ should be prepared).

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear rate of product formation for the duration of the assay. Keep the enzyme solution on ice.

Assay Procedure

-

Reaction Setup:

-

In a 96-well microplate or a cuvette, add the appropriate volume of the substrate working solution.

-

Add the assay buffer to bring the volume to just under the final reaction volume.

-

Include a blank control for each substrate concentration containing the substrate and buffer but no enzyme.

-

-

Initiation of Reaction:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to each well or cuvette.

-

-

Measurement:

-

Immediately place the microplate or cuvette in the spectrophotometer.

-

Measure the increase in absorbance at 405 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation in molar concentration per minute.

-

Rate (M/min) = (ΔAbs/min) / (ε × l)

-

Where:

-

ε (molar extinction coefficient of p-nitroaniline at 405 nm) = 9,960 M⁻¹cm⁻¹[1]

-

l (path length of the cuvette or microplate well) in cm.

-

-

-

Determine Kinetic Parameters:

-

Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

-

Calculate kcat using the equation: kcat = Vₘₐₓ / [E], where [E] is the final enzyme concentration.

-

References

The Role of Glycine p-Nitroanilide in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (G-pNA) and its peptide derivatives are invaluable chromogenic substrates in biochemistry, enabling the straightforward and quantitative measurement of various protease activities. The principle of these assays lies in the enzymatic cleavage of the amide bond linking the peptide to p-nitroaniline (pNA). This cleavage releases the pNA molecule, a chromophore with a distinct yellow color that can be quantified spectrophotometrically. This technical guide provides an in-depth overview of the applications of this compound in biochemistry, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Core Principle of p-Nitroanilide-Based Chromogenic Assays

The fundamental principle of a p-nitroanilide-based chromogenic assay is the enzymatic hydrolysis of a synthetic substrate. A peptide sequence, specifically recognized by the enzyme of interest, is covalently linked to a p-nitroaniline molecule. In its conjugated form, the substrate is colorless. However, upon enzymatic cleavage of the peptide bond, free p-nitroaniline is released, which imparts a yellow color to the solution.[1][2] The rate of pNA release, and consequently the rate of color development, is directly proportional to the activity of the enzyme.[1] The absorbance of the liberated p-nitroaniline is typically measured at or near its absorption maximum of 405 nm.[1]

The specificity of the assay is determined by the amino acid sequence of the peptide portion of the substrate, which is designed to be a selective target for a particular protease.[1] This versatility has led to the development of a wide array of pNA-based substrates for various enzymes.

Quantitative Data: Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are critical parameters for characterizing the interaction between an enzyme and its substrate.[3] The following tables summarize the kinetic parameters for several key proteases with their respective this compound-derived substrates.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | References |

| Trypsin | N-α-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 | 8.2 | [4] |

| N-α-Benzyloxycarbonyl-L-lysine-p-nitroanilide | 0.394 - 34.6 | 0.182 - 0.517 | 3.1 - 9.1 | [5] | |

| Chymotrypsin | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | - | - | 7.5 | [6] |

| N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) | - | - | - | [7] | |

| Prolyl Endopeptidase | Suc-Ala-Pro-p-nitroanilide | - | - | - | [8] |

| Enzyme | Substrate | Km (mM) | Optimal pH | References |

| γ-Glutamyltransferase (GGT) | L-γ-Glutamyl-p-nitroanilide | - | 8.2 | [9][10] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-p-nitroanilide hydrochloride | - | 8.7 | [11] |

Experimental Protocols

General Assay for Protease Activity using a p-Nitroanilide Substrate

This protocol provides a general framework for measuring the activity of a protease using a this compound-derived substrate. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for each enzyme.

Materials:

-

Enzyme solution (purified or in a biological sample)

-

p-Nitroanilide substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., Tris-HCl, HEPES, at the optimal pH for the enzyme)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer and the enzyme solution. The final volume is typically 100-200 µL. Include a blank control with buffer instead of the enzyme.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the substrate stock solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, often starting at a concentration close to the Km value.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for a period of 10-30 minutes. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stopping reagent (e.g., acetic acid) and measure the final absorbance.

-

Data Analysis: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 9,960 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the cuvette or well.[2]

Detailed Protocol for γ-Glutamyltransferase (GGT) Activity Assay

This protocol is adapted from established methods for the determination of GGT activity in serum.[10][12]

Materials:

-

Serum sample

-

GGT substrate solution: L-γ-Glutamyl-p-nitroanilide

-

Acceptor substrate: Glycylglycine

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.2

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a working reagent solution containing the GGT substrate and glycylglycine in the assay buffer.

-

Sample Preparation: Serum samples can often be used directly. If high GGT activity is expected, dilute the serum with the assay buffer.

-

Assay Reaction:

-

Pipette 100 µL of the working reagent into each well.

-

Add 10 µL of the serum sample to the wells.

-

For a blank, add 10 µL of assay buffer instead of the sample.

-

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 405 nm at 1-minute intervals for 5-10 minutes.

-

Calculation: Determine the rate of change in absorbance per minute (ΔA/min). Calculate the GGT activity using the molar absorptivity of p-nitroaniline.

Visualizations

Principle of the Chromogenic Assay

Caption: Enzymatic cleavage of a peptide-pNA substrate releases yellow p-nitroanilide.

General Experimental Workflow for a pNA-Based Protease Assay

Caption: Standard workflow for a pNA-based protease assay.

Conclusion

This compound and its derivatives are indispensable tools in modern biochemistry, providing a robust, sensitive, and continuous method for the measurement of a wide range of proteolytic enzymes. The simplicity of the chromogenic assay principle, coupled with the ability to synthesize a vast array of specific peptide substrates, ensures their continued relevance in basic research, clinical diagnostics, and drug discovery. By understanding the core principles, adhering to detailed protocols, and leveraging the quantitative data available, researchers can effectively employ these assays to generate high-quality, reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specificity in the hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]

- 10. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Glycine p-Nitroanilide (GPNA) as a Chromogenic Substrate: An In-depth Technical Guide

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with Glycine p-nitroanilide (GPNA) as a chromogenic substrate. It is intended for researchers, scientists, and drug development professionals who utilize enzyme kinetics in their work.

Core Principle: The Chromogenic Reaction

This compound is a synthetic substrate used to measure the activity of certain proteolytic enzymes. The fundamental principle lies in a straightforward enzymatic reaction where the enzyme cleaves the amide bond linking glycine to a p-nitroanilide (pNA) molecule.[1][2] In its intact, conjugated form, GPNA is colorless.[1] However, upon enzymatic hydrolysis, it releases free p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution.[1][3]

The intensity of this yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the enzyme.[1][4] The liberated p-nitroaniline has a maximum absorbance at a wavelength of approximately 405-410 nm, allowing for easy and continuous quantification using a spectrophotometer or microplate reader.[3][5][6] This direct relationship between color change and enzyme activity forms the basis of numerous kinetic assays.

Figure 1: Enzymatic cleavage of this compound releases the yellow chromophore p-nitroaniline.

Enzymatic Specificity and Kinetic Parameters

GPNA is not a universal substrate; its cleavage is specific to certain proteases. While it is a simple dipeptide derivative, its utility has been demonstrated for enzymes like aminopeptidases. More complex p-nitroanilide substrates, which incorporate longer peptide chains, are designed to confer specificity for other proteases, such as trypsin, chymotrypsin, and various factors in the blood coagulation cascade.[1][7][8] The specificity is dictated by the amino acid sequence attached to the pNA moiety, which is designed to mimic the enzyme's natural target sequence.[3]

The efficiency of an enzyme's catalytic activity on GPNA or related substrates can be quantified by the Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Table 1: Representative Kinetic Parameters for Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|---|---|

| Trypsin (Bovine) | Nα-Benzoyl-L-arginine-p-nitroanilide (L-BAPNA) | 0.503 | 9.256 (Vmax/[E]) | 18,402 (Vmax/[E]/Km) | pH 8.0, Tris-HCl[9] |

| Trypsin (Immobilized) | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 (Vmax, mM min⁻¹ mg⁻¹) | N/A | Not Specified[5] |

| HIV-1 Protease | KIVKCF↓NCGK | 0.21 | 13.2 | 62,857 | pH 5.6, MES Buffer[10] |

| HIV-1 Protease | KIVKCF↓GCGK (P1' Glycine Mutant) | 0.19 | 1.1 | 5,789 | pH 5.6, MES Buffer[10] |

| Astacin | Succinyl-Ala-Ala-Ala-p-nitroanilide | N/A | N/A | Increases with peptide length | Not Specified[11] |

Note: Data for Glycine-p-nitroanilide specifically is limited in comparative kinetic tables. The table presents data for structurally related and commonly used p-nitroanilide substrates to illustrate the range of kinetic values.

Experimental Protocol for a General GPNA Assay

This section outlines a detailed methodology for a typical enzyme assay using a p-nitroanilide-based substrate in a 96-well microplate format.

3.1 Materials and Reagents

-

Purified protease of interest

-

This compound (or other specific pNA peptide substrate)

-

Assay Buffer: A buffer system optimal for the target enzyme's activity (e.g., Tris-HCl, HEPES) at the correct pH.[4]

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate.[4]

-

96-well clear, flat-bottom microplate.[4]

-

Microplate reader capable of measuring absorbance at 405 nm.[4]

-

Standard laboratory equipment (pipettes, tubes, etc.)

3.2 Procedure

-

Substrate Preparation:

-

Prepare a concentrated stock solution of the pNA substrate (e.g., 10-100 mM) in 100% DMSO.[4]

-

On the day of the experiment, dilute the stock solution to the desired working concentrations using the Assay Buffer. It is crucial to ensure the final DMSO concentration in the assay well is low (typically ≤1-2%) to avoid enzyme inhibition.

-

-

Enzyme Preparation:

-

Prepare a stock solution of the purified enzyme in Assay Buffer.

-

Just before initiating the reaction, dilute the enzyme stock to the final desired concentration. Keep the enzyme solution on ice to maintain its activity.[4]

-

-

Assay Setup (96-well plate):

-

Blank/Negative Control: Add Assay Buffer to wells that will serve as the blank. This accounts for any non-enzymatic substrate hydrolysis.

-

Substrate Addition: Add the pNA substrate working solution to all wells (including blanks and test wells).

-

Reaction Initiation: To start the reaction, add the diluted enzyme solution to the test wells. The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Measurement:

3.3 Data Analysis

-

Calculate Initial Velocity (V₀): For each concentration, plot absorbance versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this linear region (ΔAbs/Δt) is proportional to the reaction rate.

-

Convert Absorbance to Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in molar terms. The molar extinction coefficient (ε) for p-nitroaniline is a critical parameter (e.g., 8,800 M⁻¹cm⁻¹ at 410 nm).[9]

-

Determine Kinetic Parameters: To determine Km and Vmax, plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[4]

Figure 2: General experimental workflow for a protease assay using a p-nitroanilide substrate.

Applications in Research and Drug Development

The simplicity, reliability, and suitability for high-throughput screening make GPNA and related pNA substrates invaluable tools in several scientific domains:

-

Enzyme Characterization: Determining the kinetic properties of purified proteases.[5]

-

Drug Discovery: Screening compound libraries for potential protease inhibitors. A decrease in the rate of pNA formation indicates inhibitory activity.

-

Clinical Diagnostics: Assaying for the activity of specific proteases in biological samples, such as factors in the blood coagulation cascade.[1]

-

Quality Control: Verifying the activity of enzyme preparations in industrial processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. benchchem.com [benchchem.com]

- 11. Kinetics of nitroanilide cleavage by astacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glycine p-Nitroanilide (GPNA) Hydrolysis Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of peptide p-nitroanilides is a cornerstone of protease research and high-throughput screening in drug development.[1] These synthetic molecules are designed to mimic the natural substrates of proteases.[1] Glycine p-nitroanilide (GPNA), while a simple dipeptide derivative, serves as a fundamental chromogenic substrate for assaying various peptidases, particularly carboxypeptidases. The core principle lies in the enzymatic cleavage of the amide bond linking the glycine moiety to a p-nitroaniline (pNA) group.[1] In its intact, substrate form, GPNA is colorless. Upon hydrolysis, it releases p-nitroaniline, a chromophore that imparts a distinct yellow color, which can be quantitatively measured by spectrophotometry, typically at wavelengths between 350 and 410 nm.[2][3] This direct, continuous, and sensitive detection method makes GPNA and its derivatives indispensable tools for studying enzyme kinetics, specificity, and inhibition.[1][4]

Reaction Mechanism and Kinetics

The hydrolysis of this compound by a protease follows the general mechanism of peptide bond cleavage, which for many proteases, such as serine proteases, involves the formation of an acyl-enzyme intermediate. The reaction proceeds in two main stages: acylation, where the peptide bond is cleaved and the glycine portion is covalently attached to the enzyme, releasing p-nitroaniline; and deacylation, where the acyl-enzyme intermediate is hydrolyzed to release the glycine and regenerate the free enzyme.

The overall reaction can be summarized as: Glycine-p-nitroanilide + H₂O --(Enzyme)--> Glycine + p-Nitroaniline

This reaction typically adheres to Michaelis-Menten kinetics, where the initial rate of the reaction (v₀) is related to the substrate concentration ([S]).[5] The key kinetic parameters are:

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

kₖₐₜ (Catalytic Constant or Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]).

-

kₖₐₜ/Kₘ (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate into a product, reflecting both binding and catalytic steps.

Quantitative Data: Kinetic Parameters

The kinetic parameters for the hydrolysis of p-nitroanilide substrates are highly dependent on the specific enzyme and the full peptide sequence of the substrate. While data for simple Glycine-pNA is less common than for more specific peptide sequences, the following tables provide representative kinetic constants for various proteases acting on different p-nitroanilide substrates to illustrate the range of activities.

Table 1: Kinetic Constants for Thiol Proteases with PFLNA¹ [6]

| Enzyme | Kₘ (mM) |

| Papain | 0.34 |

| Ficin | 0.43 |

| Bromelain | 0.30 |

¹Substrate: L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide (PFLNA)

Table 2: Kinetic Constants for Trypsin with BAPNA² [2]

| Enzyme Form | Kₘ (mM) | Vₘₐₓ (mM min⁻¹ mg⁻¹) |

| Immobilized Trypsin | 0.12 | 0.079 |

²Substrate: N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA)

Table 3: Kinetic Constants for Factor Xa with Various Substrates [7]

| Substrate Characteristic | Catalytic Efficiency (kₖₐₜ/Kₘ) Range (M⁻¹s⁻¹) |

| General Range | 1.5 x 10¹ to 2.0 x 10⁶ |

| Optimal Substrates | Arginine at P1, Glycine at P2 |

Factors Influencing the Hydrolysis Reaction

The rate of enzymatic hydrolysis of GPNA is sensitive to several environmental and experimental factors.

-

pH: Enzyme activity is highly dependent on pH, which affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For trypsin-catalyzed hydrolysis of a lysine p-nitroanilide substrate, the catalytic efficiency (kₖₐₜ/Kₘ) is maximal at alkaline pH and decreases significantly at lower pH values.[8] This is often attributed to the protonation state of key residues like histidine and aspartate in the active site.[8]

-

Temperature: Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature must be determined empirically for each enzyme system.

-

Enzyme Concentration: Under conditions of substrate saturation, the reaction rate is directly proportional to the enzyme concentration.

-

Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme becomes saturated (approaching Vₘₐₓ), as described by the Michaelis-Menten equation.

-

Inhibitors: The presence of competitive, non-competitive, or uncompetitive inhibitors will decrease the rate of the reaction. For example, the interaction of benzamidine with trypsin is competitive, affecting the apparent Kₘ value but not the Vₘₐₓ.[2]

-

Ionic Strength: The concentration of salts can influence enzyme activity by affecting protein stability and substrate binding.[7]

Experimental Protocol: Carboxypeptidase A Assay

This section provides a generalized protocol for a kinetic assay of Carboxypeptidase A (CPA) using a p-nitroanilide substrate, adapted for a 96-well plate format.

Materials and Reagents

-

Enzyme: Purified Carboxypeptidase A solution of known concentration.

-

Substrate: this compound (GPNA) or a more specific substrate like N-(p-Methoxybenzoyl)-glycyl-L-arginine p-nitroanilide.

-

Assay Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C.

-

Substrate Solvent: Dimethyl sulfoxide (DMSO) or ethanol may be required to dissolve the substrate before dilution in assay buffer.[9]

-

Stop Solution (for endpoint assays): 1 M Sodium Carbonate or a weak acid (e.g., 10% acetic acid).

-

Equipment: 96-well microplate reader with a 405 nm filter, multichannel pipette, thermostatted incubator.

Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

-

Prepare a concentrated stock solution of the GPNA substrate in a minimal amount of DMSO.

-

Prepare a working solution of the substrate by diluting the stock solution into the Assay Buffer to the desired final concentrations. Note: Substrate solubility can be a limiting factor.[7]

-

Prepare serial dilutions of the Carboxypeptidase A enzyme in cold Assay Buffer.

-

-

Assay Setup (96-well plate):

-

Add 100 µL of Assay Buffer to all wells.

-

Add appropriate volumes of substrate working solution to achieve a range of final concentrations for Kₘ determination. For a single-point assay, use a substrate concentration well above the expected Kₘ.

-

Include control wells: a "no enzyme" blank for each substrate concentration to measure non-enzymatic hydrolysis, and a "no substrate" control for the enzyme.

-

-

Initiation and Measurement:

-

Equilibrate the plate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme dilution to the appropriate wells. Use a multichannel pipette for simultaneous initiation.[3]

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes (Kinetic Assay).

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes), then stop the reaction by adding 50 µL of Stop Solution and read the final absorbance.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the kinetic curve for each well.

-

Subtract the rate of the "no enzyme" blank from the sample rates.

-

Convert the rate from ΔA/min to µmol/min using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is ~10,000 M⁻¹cm⁻¹. The path length (l) for the microplate well must be determined.

-

Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

References

- 1. benchchem.com [benchchem.com]

- 2. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]

A Comprehensive Technical Guide to the Physical Characteristics of Glycine p-Nitroanilide Powder

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of reagents is fundamental to ensuring experimental reproducibility and success. This guide provides an in-depth overview of the core physical characteristics of Glycine p-nitroanilide powder, a chromogenic substrate widely used in enzymatic assays.

Summary of Physical and Chemical Properties

This compound is a synthetic compound that serves as a crucial tool in biochemical research.[1] Its physical characteristics are well-documented and are summarized below for easy reference.

| Property | Value | Reference |

| Appearance | Yellow crystalline to light yellow powder | [1] |

| Molecular Formula | C₈H₉N₃O₃ | [1][2][3][4][5] |

| Molecular Weight | 195.18 g/mol | [1][2][3][5] |

| Melting Point | 157 - 172 °C | [1][5] |

| Boiling Point | 451.7 °C at 760 mmHg | [3][5] |

| Density | 1.413 g/cm³ | [3] |

| Flash Point | 227 °C | [3] |

| Refractive Index | 1.654 | [3] |

| Vapor Pressure | 2.37E-08 mmHg at 25°C | [3] |

| Solubility | Soluble in water (50 mg/mL, clear, faintly yellow to yellow), 1 M HCl (50 mg/mL), DMF (50 mg/mL, clear, yellow), and DMSO. | |

| Storage Conditions | 0 - 8 °C or -20°C | [1][3] |

Experimental Protocols

While detailed experimental protocols for the determination of all physical characteristics of a specific batch of this compound are typically found in the manufacturer's Certificate of Analysis, generalized methodologies are described below.

Determination of Melting Point

The melting point of this compound powder is determined using a standard melting point apparatus. A small, tightly packed sample of the powder is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Solubility Assessment

To determine the solubility of this compound, a known mass of the powder is added to a specific volume of a solvent (e.g., water, DMSO, DMF) at a controlled temperature. The mixture is agitated until it is fully dissolved or until no more solute dissolves. The concentration at which the substance is fully dissolved is reported as its solubility in that solvent at that temperature.

Enzymatic Assay Workflow

This compound is widely used as a chromogenic substrate for various proteases and peptidases, such as gamma-glutamyltransferase (GGT).[5] The enzymatic cleavage of the amide bond in this compound releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

Caption: Workflow for an enzymatic assay using this compound as a chromogenic substrate.

Handling and Storage

For safe handling, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[3] Avoid the formation of dust and aerosols.[3] this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are between 0 °C and 8 °C, with some sources suggesting storage at -20°C for long-term stability.[1][3]

References

Glycine p-Nitroanilide (CAS 1205-88-5): A Comprehensive Technical Guide for Researchers

An in-depth whitepaper for researchers, scientists, and drug development professionals on the applications and methodologies of Glycine p-nitroanilide as a chromogenic substrate in enzymatic assays.

Introduction

This compound, with the CAS number 1205-88-5, is a widely utilized chromogenic substrate in biochemistry and drug discovery for the quantification of proteolytic enzyme activity.[1] Its simple structure, composed of a glycine molecule linked to a p-nitroaniline group via an amide bond, makes it a target for a variety of proteases and peptidases. The enzymatic cleavage of this amide bond liberates the yellow-colored p-nitroaniline (pNA), which can be readily measured spectrophotometrically. This property allows for a convenient and continuous assay of enzyme kinetics. This guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols for the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its cleavage product, p-nitroaniline, is crucial for accurate and reproducible experimental design. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1205-88-5 | [2][3][4] |

| Molecular Formula | C₈H₉N₃O₃ | [2][3][4] |

| Molecular Weight | 195.18 g/mol | [2][4] |

| Appearance | Yellow crystalline to light yellow powder | [1] |

| Melting Point | 167 - 172 °C | [1] |

| Solubility | Acetone: 50 mg/mL | [4] |

| Water: Sparingly soluble | ||

| DMSO: Soluble | ||

| Storage Temperature | -20°C | [4] |

Table 2: Physicochemical and Spectral Properties of p-Nitroaniline (pNA)

| Property | Value | Reference(s) |

| CAS Number | 100-01-6 | [5] |

| Molecular Formula | C₆H₆N₂O₂ | [5] |

| Molecular Weight | 138.12 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| λmax (in ethanol) | 374 nm | [5] |

| Molar Extinction Coefficient (ε) at 405 nm | ~8,800 - 9,960 M⁻¹cm⁻¹ (pH dependent) | [2][3][6] |

| Solubility in Water | 0.08 g/100 mL at 18.5 °C | [5] |

Mechanism of Action as a Chromogenic Substrate

The utility of this compound as a substrate lies in its ability to produce a colored product upon enzymatic hydrolysis. In the presence of a suitable protease or peptidase, the amide bond linking the glycine and p-nitroaniline moieties is cleaved. This reaction releases p-nitroaniline, which exhibits a strong absorbance at approximately 405-410 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity, allowing for the determination of enzyme kinetics.

References

- 1. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

A Technical Guide to Glycine p-Nitroanilide (Gly-pNA) for Researchers and Drug Development Professionals

Introduction

Glycine p-nitroanilide (Gly-pNA), a synthetic chromogenic substrate, is a valuable tool in biochemistry and drug discovery for the characterization of proteolytic enzymes. Its simple structure, consisting of a glycine residue linked to a p-nitroaniline moiety via an amide bond, makes it a substrate for various peptidases. The enzymatic hydrolysis of this amide bond liberates the yellow-colored p-nitroaniline (pNA), which can be readily quantified by spectrophotometry. This guide provides an in-depth overview of Gly-pNA, including its synonyms, chemical properties, and detailed protocols for its use in enzyme kinetics.

Synonyms and Chemical Properties of this compound

This compound is known by several synonyms in the scientific literature and commercial catalogs. A comprehensive list of these names and key chemical identifiers is provided below to aid in literature searches and material sourcing.

| Identifier | Value |

| Systematic Name | 2-amino-N-(4-nitrophenyl)acetamide |

| Common Synonyms | Gly-pNA, Glycine 4-nitroanilide, N'-p-Nitrophenylglycinamide, H-GLY-PNA, GLYCINE-PNA, GLYCINE-P-NITROANILINE, GLYCINEP-NITROANILIDE, Glycine p-nitrophenylamide, Glycyl p-nitroanilide[1] |

| CAS Number | 1205-88-5[1][2][3] |

| Molecular Formula | C₈H₉N₃O₃[1][2][3] |

| Molecular Weight | 195.18 g/mol [2][3] |

| Appearance | Yellow crystalline to light yellow powder[2] |

| Melting Point | 167 - 172 °C[2] |

| Storage Conditions | 0 - 8 °C[2] |

Principle of Detection

The utility of this compound in enzyme assays is based on a straightforward colorimetric detection method. In the presence of a suitable peptidase, the amide bond linking the glycine residue to the p-nitroaniline group is hydrolyzed. This enzymatic cleavage releases p-nitroaniline (pNA), a chromophore with a distinct absorbance maximum between 405 and 410 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for a continuous and quantitative measurement of the enzymatic reaction.[4]

Enzymatic Hydrolysis of this compound

The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by peptidases that recognize the glycine residue. The overall reaction is depicted in the following workflow:

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

The following protocols provide a general framework for conducting enzyme assays using this compound. It is essential to optimize the specific conditions, such as buffer composition, pH, temperature, and substrate concentration, for each particular enzyme.

General Protease Activity Assay

This protocol outlines the basic steps for measuring protease activity using Gly-pNA in a 96-well plate format.

Materials:

-

Purified enzyme or cell lysate

-

This compound (Gly-pNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Stop Solution (e.g., 30% acetic acid)

-

p-Nitroaniline (for standard curve)

-

96-well microplate

-

Microplate reader with absorbance measurement at 405 nm

Procedure:

-

Prepare a p-Nitroaniline Standard Curve:

-

Prepare a stock solution of p-nitroaniline in the assay buffer.

-

Create a series of dilutions ranging from 0 to 100 µM in a 96-well plate.

-

Include a blank well with only the assay buffer.

-

Measure the absorbance at 405 nm and plot absorbance versus concentration to generate a standard curve.[4]

-

-

Enzyme Reaction:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the Gly-pNA substrate to each well.

-

To initiate the reaction, add the enzyme solution to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[4]

-

-

Stopping the Reaction:

-

Add the stop solution to each well to terminate the enzymatic reaction.[4]

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Using the p-nitroaniline standard curve, convert the absorbance values to the concentration of pNA produced.

-

Calculate the enzyme activity, typically expressed in units/mL or µmol/min/mg of protein.

-

Experimental Workflow for a pNA-Based Enzyme Assay

The following diagram illustrates the general workflow for conducting an enzyme assay using a p-nitroanilide substrate.

Caption: General experimental workflow for a pNA-based enzyme assay.[4]

Quantitative Data

While this compound is a known substrate for aminopeptidases, specific kinetic constants (Kₘ and Vₘₐₓ) are not always readily available in comprehensive databases for all enzyme-substrate pairs. For illustrative purposes, the table below presents kinetic parameters for the hydrolysis of a related p-nitroanilide substrate, N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA), by trypsin. Researchers should determine the specific kinetic parameters for Gly-pNA with their enzyme of interest empirically.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (mM min⁻¹ mg enzyme⁻¹) |

| Immobilized Trypsin | N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 0.12 | 0.079 |

| Data from on-line characterization of immobilized trypsin.[5] |

Note: The provided Kₘ and Vₘₐₓ values are for a different substrate and enzyme system and should be used as a reference only.

Conclusion

This compound is a versatile and accessible chromogenic substrate for the study of peptidases. Its use in simple colorimetric assays allows for the straightforward determination of enzyme activity and the screening of potential inhibitors. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate Gly-pNA into their experimental workflows. For optimal results, it is crucial to empirically determine the specific kinetic parameters and optimize assay conditions for the particular enzyme under investigation.

References

Methodological & Application

Application Notes and Protocols: Glycine p-nitroanilide Protease Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Glycine p-nitroanilide (GpA) protease assay, a widely used method for measuring the activity of proteases that recognize and cleave substrates after a glycine residue.

Principle of the Assay

The this compound protease assay is a colorimetric method used to determine the enzymatic activity of proteases. The assay utilizes a synthetic substrate, this compound, which consists of a glycine residue linked to a p-nitroaniline (pNA) chromophore.[1] In the presence of a specific protease, the amide bond between the glycine and the pNA group is hydrolyzed.[1] This enzymatic cleavage releases p-nitroaniline, a yellow-colored product that absorbs light maximally at 405-410 nm.[1] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the protease activity.[1]

Key Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for proteases.[1]

-

Substrate Specificity: Screening protease activity against various synthetic substrates.[]

-

Inhibitor Screening: Evaluating the potency of potential protease inhibitors in drug discovery.

-

Quality Control: Assessing the activity of purified protease preparations.

Required Materials and Reagents

| Reagent/Material | Specifications | Storage Temperature |

| This compound | Protease substrate, powder form | -20°C |

| Purified Protease | Enzyme of interest | As recommended |

| Assay Buffer | e.g., Tris-HCl, HEPES at the optimal pH for the enzyme | 4°C |

| Dimethyl sulfoxide (DMSO) | For dissolving the substrate | Room Temperature |

| 96-well microplate | Clear, flat-bottom | Room Temperature |

| Microplate reader | Capable of measuring absorbance at 405 nm | N/A |

| Pipettes and tips | Calibrated micropipettes | N/A |

Experimental Protocol

This protocol provides a general framework for a 96-well plate format assay. Optimization of enzyme and substrate concentrations may be required.

4.1. Reagent Preparation

-

Substrate Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO.[1]

-

Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration in Assay Buffer. A range of concentrations (e.g., 0.1 x Km to 10 x Km) is recommended for kinetic studies.[1] If the Km is unknown, a broad concentration range should be tested.[1]

-

Enzyme Stock Solution: Prepare a stock solution of the purified protease in Assay Buffer.

-

Enzyme Working Solution: Dilute the enzyme stock solution to the desired final concentration in Assay Buffer just before use. The enzyme concentration should be low enough to ensure the initial reaction rate is linear over the measurement period.[1] Keep the enzyme solution on ice.[1]

4.2. Assay Procedure

-

Assay Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.[1]

-

Substrate Addition: Add 25 µL of the substrate working solution to each well.[1]

-

Blank/Control Wells: For negative control (blank) wells, add 25 µL of Assay Buffer instead of the enzyme solution.[1]

-

Reaction Initiation: To start the reaction, add 25 µL of the diluted enzyme solution to each well.[1]

-

Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.[1] Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.[1]

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial linear slope of the absorbance versus time plot (ΔAbs/min) for each well.[1]

-

Convert Absorbance to Product Concentration: Use the Beer-Lambert law to calculate the rate of product formation.[1][3]

-

Formula: Rate (M/min) = (ΔAbs/min) / (ε * l)

-

ΔAbs/min: The rate of change in absorbance per minute.

-

ε (Molar Extinction Coefficient): For p-nitroaniline at 405 nm, ε is approximately 8,800 M-1cm-1.[1]

-

l (Path Length): The path length of the light in the well (in cm). This is typically provided by the microplate reader manufacturer or can be determined empirically.

-

-

-

Calculate Enzyme Activity: Express the enzyme activity in Units/mL or Units/mg. One unit (U) is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[4]

-

Formula: Activity (U/mL) = [Rate (M/min) * Total Assay Volume (L) * 10^6] / Enzyme Volume (L)

-

Visualizations

Caption: Experimental workflow for the this compound protease assay.

Caption: Principle of the colorimetric reaction in the protease assay.

References

Spectrophotometric Assay Using Glycine p-Nitroanilide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (Gly-pNA) is a valuable chromogenic substrate for the spectrophotometric measurement of proteolytic enzyme activity. This synthetic molecule mimics natural peptide substrates and is utilized in a wide range of biochemical assays to determine the activity of various proteases and peptidases. The principle of the assay is based on the enzymatic cleavage of the amide bond between glycine and the p-nitroaniline (pNA) moiety. This reaction releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, providing a simple and continuous method for monitoring enzymatic reactions.[1][2][3][4]

This document provides detailed application notes and protocols for using this compound in spectrophotometric assays, with a focus on its application in studying enzymes such as aminopeptidases, prolyl endopeptidases, and gamma-glutamyltransferase (GGT).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its cleavage product, p-nitroaniline, is provided below.

| Property | This compound (Gly-pNA) | p-Nitroaniline (pNA) |

| Synonyms | Gly-pNA, N'-p-Nitrophenylglycinamide | 4-Nitroaniline |

| CAS Number | 1205-88-5[4][5] | 100-01-6 |

| Molecular Formula | C₈H₉N₃O₃[4][5] | C₆H₆N₂O₂ |

| Molecular Weight | 195.18 g/mol [4][5] | 138.12 g/mol |